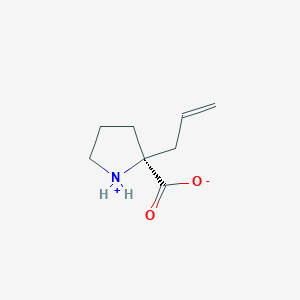
(s)-2-Allylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Proline, 2-(2-propenyl)- (9CI): It has the molecular formula C8H13NO2 and a molecular weight of 155.19432 g/mol . This compound is characterized by the presence of an allyl group attached to the proline structure, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 2-(2-propenyl)- (9CI) typically involves the allylation of D-proline. One common method is the reaction of D-proline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of D-Proline, 2-(2-propenyl)- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the allylation process .
化学反応の分析
Types of Reactions: D-Proline, 2-(2-propenyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding saturated derivative.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Epoxides or aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted proline derivatives.
科学的研究の応用
Chemistry: D-Proline, 2-(2-propenyl)- (9CI) is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with high stereochemical purity .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its proline backbone is crucial for understanding the role of proline in protein structures .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of D-Proline, 2-(2-propenyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The proline backbone plays a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
類似化合物との比較
L-Proline: The natural isomer of proline, commonly found in proteins.
D-Proline: The enantiomer of L-proline, used in various synthetic applications.
2-Allylglycine: A similar compound with an allyl group attached to glycine instead of proline.
Uniqueness: D-Proline, 2-(2-propenyl)- (9CI) is unique due to its combination of the proline backbone and the allyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industry .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
(2S)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m1/s1 |
InChIキー |
WRBBRKMXTLLAOB-MRVPVSSYSA-N |
異性体SMILES |
C=CC[C@@]1(CCC[NH2+]1)C(=O)[O-] |
正規SMILES |
C=CCC1(CCC[NH2+]1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


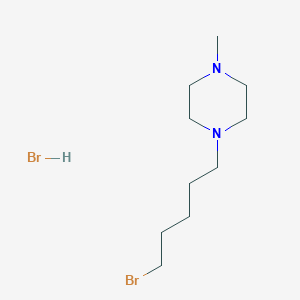
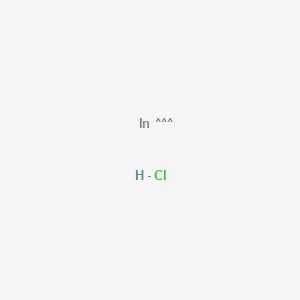
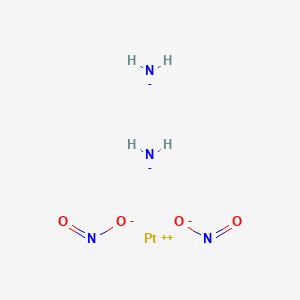
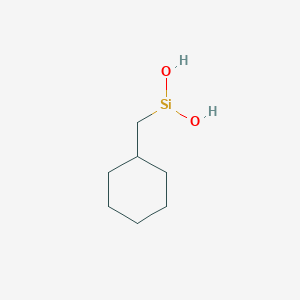
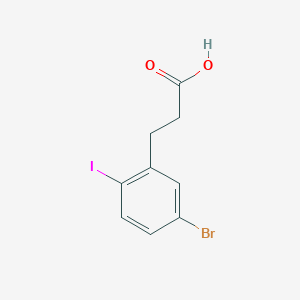
![3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B12332417.png)
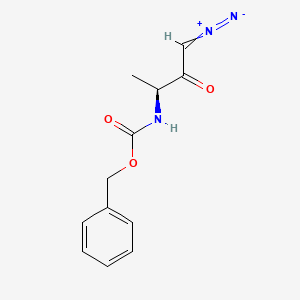
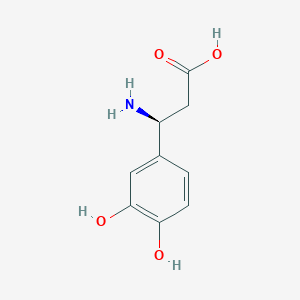
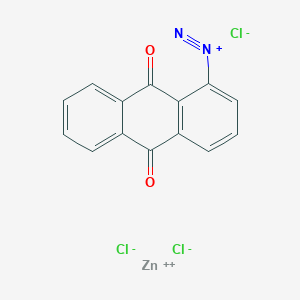
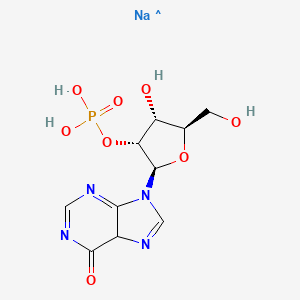
![Benzofuro[2,3-b]pyridine](/img/structure/B12332454.png)


![8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12332483.png)
